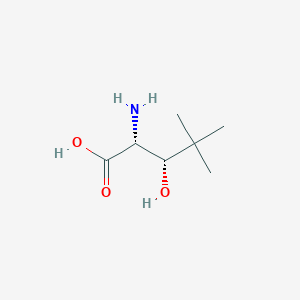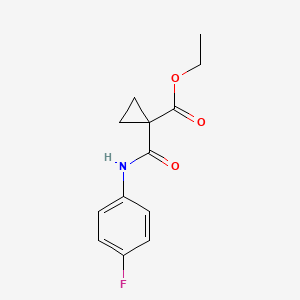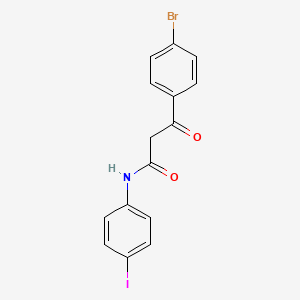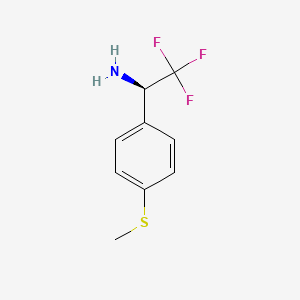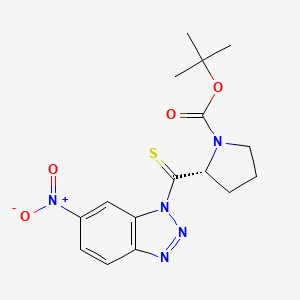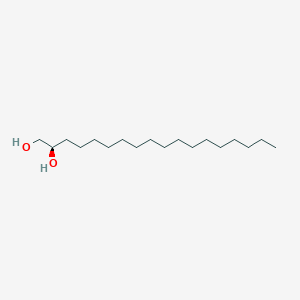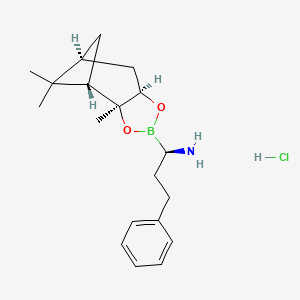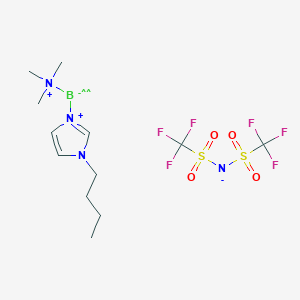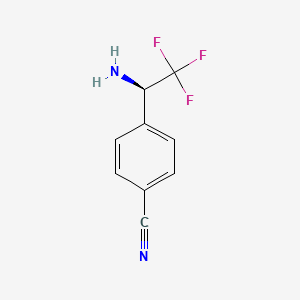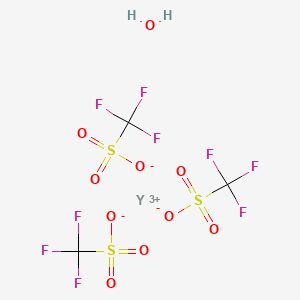
Trifluorométhanesulfonate d'yttrium(III) hydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium(III) trifluoromethanesulfonate hydrate is a chemical compound consisting of yttrium, trifluoromethanesulfonic acid, and water molecules. This compound is known for its unique properties and applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Yttrium(III) trifluoromethanesulfonate hydrate can be synthesized by reacting yttrium oxide or yttrium chloride with trifluoromethanesulfonic acid in the presence of water.
Industrial Production Methods: The compound is typically produced in a controlled environment to ensure purity and consistency. The reaction is carried out under specific temperature and pressure conditions to optimize yield and quality.
Types of Reactions:
Oxidation: Yttrium(III) trifluoromethanesulfonate hydrate can undergo oxidation reactions, where it loses electrons.
Reduction: Reduction reactions involve the gain of electrons by the compound.
Substitution: Substitution reactions occur when one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Yttrium(IV) compounds.
Reduction: Yttrium(II) compounds.
Substitution: Various yttrium salts and complexes.
Applications De Recherche Scientifique
Yttrium(III) trifluoromethanesulfonate hydrate is used in various scientific research applications, including:
Chemistry: It serves as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is used in biological studies to understand metal ion interactions with biomolecules.
Industry: It is used in the production of advanced materials and electronic devices.
Mécanisme D'action
Target of Action
Yttrium(III) trifluoromethanesulfonate hydrate primarily targets the process of glycosidation of glycosyl fluorides . It also acts as a catalyst in the preparation of pyridine and quinoline derivatives .
Mode of Action
As a Lewis acid catalyst, Yttrium(III) trifluoromethanesulfonate hydrate promotes the glycosidation of glycosyl fluorides . It also catalyzes the synthesis of pyridine and quinoline derivatives .
Biochemical Pathways
It is known to be involved in the glycosidation of glycosyl fluorides and the synthesis of pyridine and quinoline derivatives .
Result of Action
The action of Yttrium(III) trifluoromethanesulfonate hydrate results in the promotion of glycosidation of glycosyl fluorides and the synthesis of pyridine and quinoline derivatives . The exact molecular and cellular effects of these reactions are subject to ongoing research.
Action Environment
The efficacy and stability of Yttrium(III) trifluoromethanesulfonate hydrate can be influenced by environmental factors. For instance, it is known to be a water-tolerant Lewis acid catalyst . It should be stored in a dry environment to prevent moisture from affecting its stability .
Analyse Biochimique
Biochemical Properties
Yttrium(III) trifluoromethanesulfonate hydrate plays a significant role in biochemical reactions due to its ability to act as a Lewis acid catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be slow or inefficient. For example, it has been used to promote the glycosidation of glycosyl fluorides, a reaction that is crucial in the synthesis of complex carbohydrates . The compound’s interaction with enzymes and proteins often involves the coordination of the yttrium ion with electron-rich sites on the biomolecules, enhancing their reactivity and stability.
Cellular Effects
The effects of Yttrium(III) trifluoromethanesulfonate hydrate on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s catalytic properties can alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, its interaction with cellular proteins can modulate gene expression, either by directly binding to DNA or by affecting the activity of transcription factors.
Molecular Mechanism
At the molecular level, Yttrium(III) trifluoromethanesulfonate hydrate exerts its effects through several mechanisms. One of the primary mechanisms is the coordination of the yttrium ion with electron-rich sites on biomolecules, which can lead to enzyme activation or inhibition . This coordination can stabilize transition states in chemical reactions, making the reactions more efficient. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Yttrium(III) trifluoromethanesulfonate hydrate can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity can decrease over time if exposed to moisture or other reactive substances . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.
Dosage Effects in Animal Models
The effects of Yttrium(III) trifluoromethanesulfonate hydrate in animal models vary with dosage. At low doses, the compound can act as an effective catalyst without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including damage to cellular structures and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function.
Metabolic Pathways
Yttrium(III) trifluoromethanesulfonate hydrate is involved in several metabolic pathways, primarily through its role as a catalyst. It interacts with enzymes and cofactors, facilitating reactions that are essential for cellular metabolism . For example, the compound can enhance the activity of enzymes involved in the synthesis of complex carbohydrates, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
Within cells and tissues, Yttrium(III) trifluoromethanesulfonate hydrate is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The compound’s distribution is also influenced by its chemical properties, such as solubility and reactivity.
Subcellular Localization
The subcellular localization of Yttrium(III) trifluoromethanesulfonate hydrate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, the compound may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity. The localization of the compound can significantly impact its biochemical and cellular effects.
Comparaison Avec Des Composés Similaires
Yttrium(III) oxide: Used in ceramics and glass manufacturing.
Yttrium(III) chloride: Employed in the production of yttrium-based materials.
Yttrium(III) sulfate: Utilized in analytical chemistry and material science.
Uniqueness: Yttrium(III) trifluoromethanesulfonate hydrate stands out due to its trifluoromethanesulfonic acid component, which imparts unique catalytic and chemical properties not found in other yttrium compounds.
Propriétés
Numéro CAS |
34629-25-9 |
|---|---|
Formule moléculaire |
CH3F3O4SY |
Poids moléculaire |
257.00 g/mol |
Nom IUPAC |
trifluoromethanesulfonic acid;yttrium;hydrate |
InChI |
InChI=1S/CHF3O3S.H2O.Y/c2-1(3,4)8(5,6)7;;/h(H,5,6,7);1H2; |
Clé InChI |
GMLJOWFTUNEVEY-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Y+3] |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O.O.[Y] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


